molecular formula C19H24ClFN2O B076875 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride CAS No. 13694-51-4

1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride

Cat. No. B076875
CAS RN: 13694-51-4
M. Wt: 350.9 g/mol
InChI Key: YNGJZMZPWVGLEY-UHFFFAOYSA-N
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Description

1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride, also known as pFPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives, which are known to have various biological activities.

Mechanism Of Action

The mechanism of action of 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride involves its interaction with the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity, leading to its therapeutic effects.

Biochemical And Physiological Effects

PFPP has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, improvement in cognitive function, and neuroprotection. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

PFPP has several advantages for lab experiments, including its high affinity for the 5-HT1A receptor, its ability to modulate neurotransmitter release, and its neuroprotective properties. However, there are also limitations to its use, including its potential toxicity and the need for further studies to establish its safety and efficacy.

Future Directions

There are several future directions for research on 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride, including its potential use in the treatment of mood and anxiety disorders, cognitive impairment, and neurodegenerative diseases. Further studies are needed to establish its safety and efficacy, as well as its optimal dosage and administration. Additionally, the development of novel analogs of 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride may lead to the discovery of more potent and selective compounds with therapeutic potential.

Synthesis Methods

The synthesis of 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride involves the reaction of p-fluoroaniline with beta-methoxyphenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with piperazine and hydrochloric acid to obtain 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride monohydrochloride. This method has been optimized to achieve a high yield of pure 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride.

Scientific Research Applications

PFPP has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride has also been found to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive processes.

properties

CAS RN

13694-51-4

Product Name

1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride

Molecular Formula

C19H24ClFN2O

Molecular Weight

350.9 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(2-methoxy-2-phenylethyl)piperazine;hydrochloride

InChI

InChI=1S/C19H23FN2O.ClH/c1-23-19(16-5-3-2-4-6-16)15-21-11-13-22(14-12-21)18-9-7-17(20)8-10-18;/h2-10,19H,11-15H2,1H3;1H

InChI Key

YNGJZMZPWVGLEY-UHFFFAOYSA-N

SMILES

COC(CN1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl

Canonical SMILES

COC(CN1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl

Origin of Product

United States

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